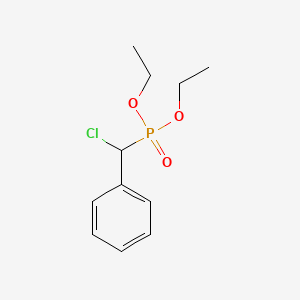![molecular formula C14H12F3N3O5 B8618100 (R)-2-METHYL-6-NITRO-2-((4-(TRIFLUOROMETHOXY)PHENOXY)METHYL)-2,3-DIHYDROIMIDAZO[2,1-B]OXAZOLE](/img/structure/B8618100.png)
(R)-2-METHYL-6-NITRO-2-((4-(TRIFLUOROMETHOXY)PHENOXY)METHYL)-2,3-DIHYDROIMIDAZO[2,1-B]OXAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-METHYL-6-NITRO-2-((4-(TRIFLUOROMETHOXY)PHENOXY)METHYL)-2,3-DIHYDROIMIDAZO[2,1-B]OXAZOLE is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethoxy group, which plays a significant role in its reactivity and applications. It is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-METHYL-6-NITRO-2-((4-(TRIFLUOROMETHOXY)PHENOXY)METHYL)-2,3-DIHYDROIMIDAZO[2,1-B]OXAZOLE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
(R)-2-METHYL-6-NITRO-2-((4-(TRIFLUOROMETHOXY)PHENOXY)METHYL)-2,3-DIHYDROIMIDAZO[2,1-B]OXAZOLE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can introduce hydroxyl or carbonyl groups .
Applications De Recherche Scientifique
(R)-2-METHYL-6-NITRO-2-((4-(TRIFLUOROMETHOXY)PHENOXY)METHYL)-2,3-DIHYDROIMIDAZO[2,1-B]OXAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of (R)-2-METHYL-6-NITRO-2-((4-(TRIFLUOROMETHOXY)PHENOXY)METHYL)-2,3-DIHYDROIMIDAZO[2,1-B]OXAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-5-Nitro-2-{[4-(trifluoromethoxy)phenoxy]methyl}-2,3-dihydroimidazo[2,1-b][1,3]oxazole: Shares a similar core structure but differs in the position of the nitro group.
(2R)-6-Nitro-2-[(4-{4-[4-(trifluoromethoxy)benzyl]-1-piperidinyl}phenoxy)methyl]-2,3-dihydroimidazo[2,1-b][1,3]oxazole: Contains additional functional groups that modify its reactivity and applications.
Uniqueness
The uniqueness of (R)-2-METHYL-6-NITRO-2-((4-(TRIFLUOROMETHOXY)PHENOXY)METHYL)-2,3-DIHYDROIMIDAZO[2,1-B]OXAZOLE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethoxy group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H12F3N3O5 |
|---|---|
Poids moléculaire |
359.26 g/mol |
Nom IUPAC |
(2R)-2-methyl-6-nitro-2-[[4-(trifluoromethoxy)phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C14H12F3N3O5/c1-13(7-19-6-11(20(21)22)18-12(19)25-13)8-23-9-2-4-10(5-3-9)24-14(15,16)17/h2-6H,7-8H2,1H3/t13-/m1/s1 |
Clé InChI |
GPWIINYCHXCGQH-CYBMUJFWSA-N |
SMILES isomérique |
C[C@@]1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)OC(F)(F)F |
SMILES canonique |
CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)OC(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid](/img/structure/B8618042.png)



![[1-(Trimethylsilyl)-1H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B8618077.png)






![(2,2-Dimethyl-[1,3]dioxolan-4-yl)-ethanol](/img/structure/B8618123.png)

